methyl 5-(2-cyanophenyl)-1H-pyrazole-3-carboxylate
Overview
Description
Methyl 3-(2-cyanophenyl)-1H-pyrazole-5-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with a cyanophenyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2-cyanophenyl)-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-cyanobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization with ethyl acetoacetate under acidic conditions to yield the pyrazole ring. The final step involves esterification to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-cyanophenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for ester hydrolysis.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of corresponding substituted pyrazoles.
Scientific Research Applications
Chemistry
In organic synthesis, methyl 5-(2-cyanophenyl)-1H-pyrazole-3-carboxylate serves as a building block for the synthesis of more complex molecules. It is used in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals .
Biology
The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It acts as a scaffold for the development of new drugs targeting specific biological pathways .
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its derivatives have shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and dyes. It is also used in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of methyl 5-(2-cyanophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For example, in its role as an antimicrobial agent, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-cyanophenyl)-1H-pyrazole-4-carboxylate: Similar structure but with the carboxylate group at a different position.
Ethyl 3-(2-cyanophenyl)-1H-pyrazole-5-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
3-(2-Cyanophenyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
Methyl 3-(2-cyanophenyl)-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group provides different reactivity and solubility compared to its analogs, making it suitable for specific applications in synthesis and drug development.
Properties
IUPAC Name |
methyl 3-(2-cyanophenyl)-1H-pyrazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c1-17-12(16)11-6-10(14-15-11)9-5-3-2-4-8(9)7-13/h2-6H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHGIEBTMSZERX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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